molecular formula C15H13NO6S2 B7804357 {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid CAS No. 883291-52-9

{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid

Cat. No.: B7804357
CAS No.: 883291-52-9
M. Wt: 367.4 g/mol
InChI Key: DQGWGSMYTJFGLJ-UHFFFAOYSA-N
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Description

{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid is a complex organic compound characterized by the presence of benzylsulfonyl, nitrophenyl, and thioacetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid typically involves multiple steps, starting from readily available precursors. One common method includes the sulfonylation of a benzyl group followed by nitration to introduce the nitro group. The thioacetic acid moiety is then attached through a thiolation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Benzylsulfonyl)-4-nitrophenyl]thio}acetic acid
  • {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}propionic acid
  • {[3-(Benzylsulfonyl)-5-nitrophenyl]thio}butyric acid

Uniqueness

{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-benzylsulfonyl-5-nitrophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c17-15(18)9-23-13-6-12(16(19)20)7-14(8-13)24(21,22)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGWGSMYTJFGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301181206
Record name 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883291-52-9
Record name 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883291-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-Nitro-5-[(phenylmethyl)sulfonyl]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301181206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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